![molecular formula C7H16N6 B2554131 N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide CAS No. 18413-26-8](/img/structure/B2554131.png)

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . The reaction is acid-catalyzed and reversible, similar to acetal formation .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . The end result of attack by an amine nucleophile is a functional group in which the C=O double bond is replaced by a C=N double bond, known as an imine .科学的研究の応用

Chemical Properties and Identification

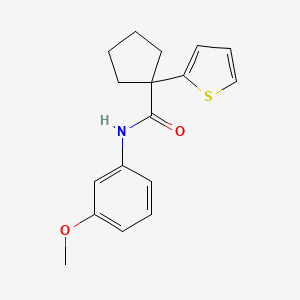

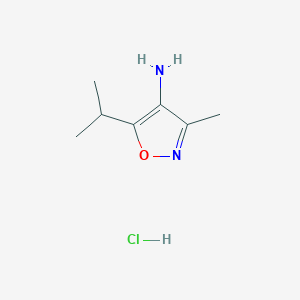

“N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide” is a chemical compound with the CAS Number: 18413-26-8 and a molecular weight of 184.24 . Its IUPAC name is N-[imino(4-methyl-1-piperazinyl)methyl]guanidine .

Synthesis of N-Heterocyclic Compounds

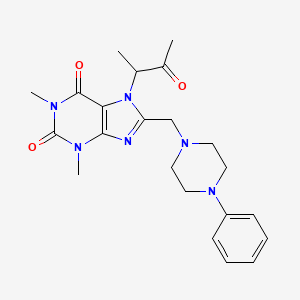

Amidines, such as N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide, have been used as versatile precursors in transition metal-catalyzed, and metal-free reactions for the construction of N-heterocyclic compounds . These compounds are an inseparable part of many biologically active compounds, making their synthesis of great importance in the field of synthetic chemistry .

Application in Main Group Chemistry

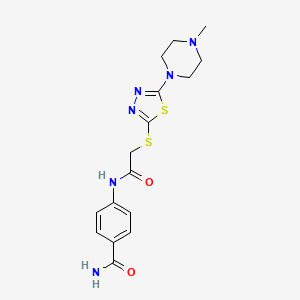

The imidazolin-2-imino group in N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide is a potent electron pair donor . In coordination chemistry, nitrogen is particularly recognized for its role as a strong electron-donor atom in ligand systems .

Catalytic Activity in Dehydrocoupling

This compound has shown catalytic activity in the dehydrocoupling of MeNH2·BH3 to yield [MeNBH]3 along with oligomeric aminoboranes . This shows its great potential with respect to further application in metal-free catalysis for the dehydrocoupling of amine–boranes and related species .

Construction of Diversified N-Heterocycles

Amidines serve as both electrophilic and nucleophilic reagents. They can easily react with alkynes, aldehydes, ketones, α, β -unsaturated compounds, propargyl alcohols, propargyl aldehydes, propargyl amines, or diazo compounds . This makes them a versatile building block for the construction of diversified N-heterocycles .

C–H Bond Activation/Cyclization Reaction

In recent years, direct C–H bond activation of amidines, for instance, ortho- C (sp 2 )-H bond of N -phenyl ring in the reaction with diverse organic molecules, has been remarkably successful . This strategy complies with environmental impact and concepts of atomic and step economy more than multi-step traditional approaches .

特性

IUPAC Name |

N-(diaminomethylidene)-4-methylpiperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N6/c1-12-2-4-13(5-3-12)7(10)11-6(8)9/h2-5H2,1H3,(H5,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGISTEMQWYSJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2554059.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2554066.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2554068.png)

![6-Ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2554070.png)